1,2,3-Benzothiadiazole-5-carboxylic acid
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Overview
Description
1,2,3-Benzothiadiazole-5-carboxylic acid is an aromatic heterocyclic compound that consists of a benzene ring fused to a thiadiazole ring with a carboxylic acid group at the 5-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
1,2,3-Benzothiadiazole-5-carboxylic acid can be synthesized through several methods. One common synthetic route involves the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method is the Herz reaction, where anilines are converted to benzothiadiazole by treatment with disulfur dichloride, followed by diazotisation . Industrial production methods may vary, but they generally involve similar reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3-Benzothiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include sodium nitrite for diazotisation, disulfur dichloride for the Herz reaction, and various oxidizing or reducing agents depending on the desired product. Major products formed from these reactions include substituted benzothiadiazoles and their derivatives.
Scientific Research Applications
1,2,3-Benzothiadiazole-5-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of various chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,3-Benzothiadiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can activate natural defense mechanisms in plants, similar to the role of salicylic acid and methyl jasmonate . This activation leads to the induction of genes for systemic acquired resistance and the production of pathogenesis-related proteins.
Comparison with Similar Compounds
1,2,3-Benzothiadiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2,1,3-Benzothiadiazole-5-carboxylic acid: Another benzothiadiazole derivative with a carboxylic acid group at a different position.
Acibenzolar-S-methyl: A derivative used as a fungicide that activates plant defense mechanisms.
Benzothiazole: A related compound with a thiazole ring fused to a benzene ring.
The uniqueness of this compound lies in its specific structure and the position of the carboxylic acid group, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1,2,3-benzothiadiazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-1-2-6-5(3-4)8-9-12-6/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIALVLMUYKKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370736 |
Source
|
Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192948-09-7 |
Source
|
Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-benzothiadiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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